molecular formula C15H16IN3O3S B14382232 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide CAS No. 90234-14-3

4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide

Cat. No.: B14382232
CAS No.: 90234-14-3
M. Wt: 445.3 g/mol
InChI Key: ASIOXKMKAWUOST-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide is a chemical compound known for its unique structure and properties It contains a benzamide core with a dimethylsulfamoyl group and an iodophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylsulfamoyl and iodophenyl groups. One common method involves the reaction of 4-iodoaniline with dimethylsulfamoyl chloride to form the intermediate, which is then coupled with benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.

Scientific Research Applications

4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Dimethylsulfamoyl)amino]-N-(4-chlorophenyl)benzamide
  • 4-[(Dimethylsulfamoyl)amino]-N-(4-bromophenyl)benzamide
  • 4-[(Dimethylsulfamoyl)amino]-N-(4-fluorophenyl)benzamide

Uniqueness

4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can enhance the compound’s reactivity and binding affinity in certain applications, making it a valuable compound for specific research purposes.

Properties

CAS No.

90234-14-3

Molecular Formula

C15H16IN3O3S

Molecular Weight

445.3 g/mol

IUPAC Name

4-(dimethylsulfamoylamino)-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C15H16IN3O3S/c1-19(2)23(21,22)18-14-7-3-11(4-8-14)15(20)17-13-9-5-12(16)6-10-13/h3-10,18H,1-2H3,(H,17,20)

InChI Key

ASIOXKMKAWUOST-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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